molecular formula C11H10N2O2 B13074476 3-(1,5-Naphthyridin-4-yl)propanoic acid

3-(1,5-Naphthyridin-4-yl)propanoic acid

Cat. No.: B13074476
M. Wt: 202.21 g/mol
InChI Key: LEACMNJBDONLHH-UHFFFAOYSA-N
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Description

3-(1,5-Naphthyridin-4-yl)propanoic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities . This compound features a propanoic acid moiety attached to the 4-position of a 1,5-naphthyridine ring, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Naphthyridin-4-yl)propanoic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine core . The reaction conditions often include heating at elevated temperatures to facilitate cyclization and decarboxylation steps.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(1,5-Naphthyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(1,5-Naphthyridin-4-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,5-Naphthyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-(1,5-Naphthyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(1,5-naphthyridin-4-yl)propanoic acid

InChI

InChI=1S/C11H10N2O2/c14-10(15)4-3-8-5-7-12-9-2-1-6-13-11(8)9/h1-2,5-7H,3-4H2,(H,14,15)

InChI Key

LEACMNJBDONLHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CCC(=O)O

Origin of Product

United States

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